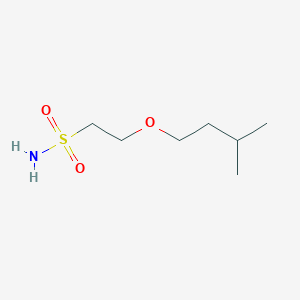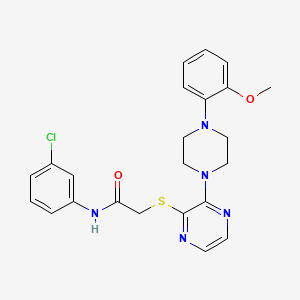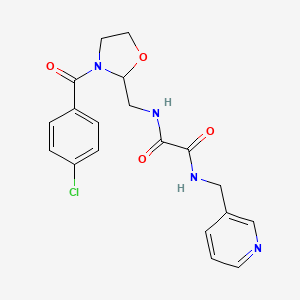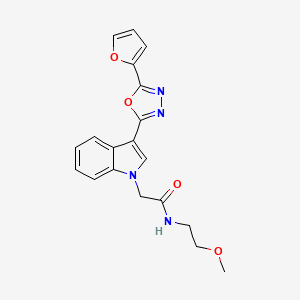
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamides, which includes 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The chroman-4-one framework, which is a part of the this compound structure, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Mecanismo De Acción
Mode of Action
Based on its structural similarity to other chromanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Chromanone derivatives have been reported to exhibit diverse biological activities, including antitumor, anti-HIV, antibacterial, antifungal, anti-inflammatory, and antioxidant effects
Pharmacokinetics
The presence of a chlorine atom in the molecule could potentially enhance its metabolic stability and potency .
Result of Action
A study has reported that a similar compound exhibited superior in vitro anti-inflammatory activity compared to the standard, ibuprofen . This suggests that “2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide” may have potential anti-inflammatory effects, but more research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to investigate the role of HDACs in various cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells, and its toxicity profile needs to be further investigated.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the toxicity profile of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized through various methods and has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. Its mechanism of action involves the inhibition of HDACs, and its specificity for HDAC inhibition makes it a useful tool for investigating the role of HDACs in various cellular processes. While this compound has several advantages for lab experiments, its toxicity profile needs to be further investigated. Future research on this compound should focus on the development of more potent and selective HDAC inhibitors and the investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can be synthesized through various methods, including the condensation reaction between 2-chlorobenzoyl chloride and 4-hydroxy-3-methylbenzyl alcohol. This reaction is carried out in the presence of a base, such as triethylamine, in anhydrous dichloromethane. The resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the effect of this compound on the proliferation and apoptosis of human breast cancer cells. The results showed that this compound inhibited the proliferation of breast cancer cells and induced apoptosis. Another study investigated the effect of this compound on the growth and metastasis of lung cancer cells. The results showed that this compound inhibited the growth and metastasis of lung cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-7-3-1-5-12(14)16(20)19-11-17(21)9-10-22-15-8-4-2-6-13(15)17/h1-8,21H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHKFKOHQKNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)
![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)
![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)



![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)